molecular formula C20H29N3O3S B2717966 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105227-56-2

1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2717966
CAS No.: 1105227-56-2
M. Wt: 391.53
InChI Key: DUZSYXKFQZGJII-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the neopentyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
  • 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Uniqueness

The uniqueness of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-14-8-9-17(11-15(14)2)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZSYXKFQZGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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